![molecular formula C13H20O2S2 B14306515 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene CAS No. 114478-87-4](/img/structure/B14306515.png)
1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene is an organic compound characterized by the presence of two ethylsulfanyl groups attached to a benzene ring substituted with two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene typically involves the reaction of 2,4-dimethoxybenzyl chloride with sodium ethylthiolate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the ethylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium ethylthiolate (NaSEt), dimethylformamide (DMF)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s ethylsulfanyl groups can undergo oxidation to form reactive intermediates, which can interact with cellular components. These interactions may lead to the modulation of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1,4-Dimethoxybenzene: Lacks the ethylsulfanyl groups, making it less reactive in certain chemical reactions.
1-[Bis(methylsulfanyl)methyl]-2,4-dimethoxybenzene: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups, leading to different reactivity and properties.
Uniqueness: 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Número CAS |
114478-87-4 |
|---|---|
Fórmula molecular |
C13H20O2S2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-[bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C13H20O2S2/c1-5-16-13(17-6-2)11-8-7-10(14-3)9-12(11)15-4/h7-9,13H,5-6H2,1-4H3 |
Clave InChI |
QRCCDPAHSOJUFV-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C1=C(C=C(C=C1)OC)OC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


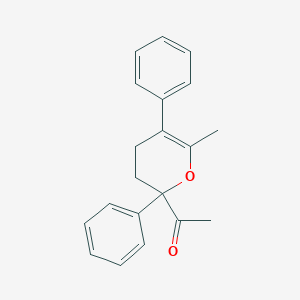

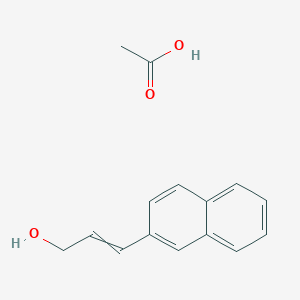
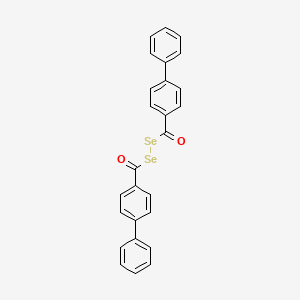
![4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B14306461.png)
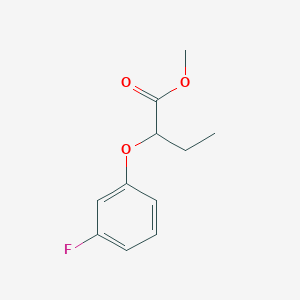
![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
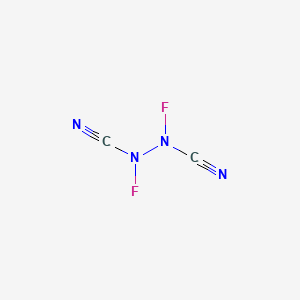
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
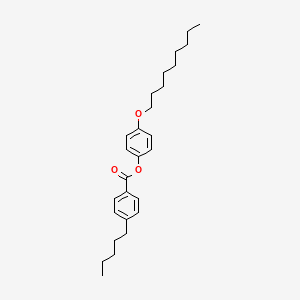

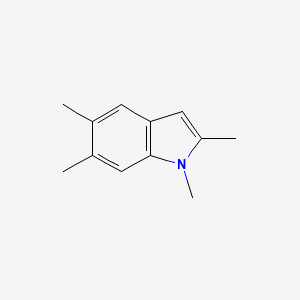
![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)
